molecular formula C12H11BrO3 B2897993 Ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate CAS No. 137997-18-3

Ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate

Cat. No. B2897993
CAS RN: 137997-18-3
M. Wt: 283.121
InChI Key: HZGYURXSRYVWIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “Ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate” are not available, bromomethyl compounds can generally be synthesized through various methods. For instance, bromomethyl cyclopropane can be synthesized via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .

Scientific Research Applications

Synthesis and Characterization

Ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate serves as a precursor in the synthesis of biologically important benzofuran aryl ureas and carbamates. These compounds are synthesized through multiple reaction steps, starting from bromo salicylaldehyde and diethyl bromomalonate, leading to intermediates such as hydrazides, azides, and eventually to the target benzofuran derivatives. These synthesized compounds are characterized using NMR and IR spectroscopy, providing detailed insights into their structural properties. The applications in this context primarily focus on exploring the antimicrobial activities of these compounds (Kumari et al., 2019).

Crystal Structure Analysis

Studies have also been conducted on the crystal structure of benzofuran derivatives to understand their molecular configurations and interactions. For example, the analysis of 2-[5-(4-Bromophenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetic acid reveals its crystal structure, showcasing the orientation of bromophenyl rings and methyl groups, and highlighting the stabilization mechanisms through hydrogen and halogen bonds (Choi et al., 2007).

Antimicrobial Activities

Further research into benzofuran derivatives, such as the synthesis of 1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, demonstrates their potential antimicrobial activities. These studies involve the transformation of 5-bromobenzofuran-2-carboxylic acid into azidomethyl derivatives, which are then utilized to create a novel series of triazoles with evaluated antimicrobial effects against various bacterial strains (Sanjeeva et al., 2021).

Chemical Transformations and Biological Activities

The versatility of this compound in chemical synthesis is further highlighted by its role in the preparation of compounds exhibiting significant biological activities. For instance, its use in the synthesis of 2,4-bis(benzofuran-2-yl)- and 2,4-bis(aroxymethyl)quinolines showcases a range of structures with potential anti-tubercular and antibacterial activities. This research indicates the broad applicability of benzofuran derivatives in developing new therapeutic agents (Li et al., 2019).

Future Directions

Research in the field of organic synthesis is continually advancing, with new methods and compounds being developed regularly. While specific future directions for “Ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate” are not available, the development of new synthesis methods and applications for bromomethyl compounds is a potential area of future research .

properties

IUPAC Name

ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO3/c1-2-15-12(14)11-6-9-5-8(7-13)3-4-10(9)16-11/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGYURXSRYVWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of the ester 25 (2.26 g, 11.1 mmol), JV-bromosuccinimide (2.37 g, 13.3 mmol) and VAZO (271 mg, 1.11 mmol) was refluxed overnight in CCl4 (50 mL) under nitrogen. The reaction mixture was cooled to the room temperature, diluted with dichloromethane and washed with water. The organic layer was dried over anhydrous MgSO4 and concentrated in vacuum. The residue was purified by flash chromatography (eluent 5% EtOAc in hexane) to give ethyl 5-bromomethyl-benzofuran-2-carboxylate. This compound was dissolved in dioxane (20 ml) and a solution of NaHCO3 (1.76 g, 20.9 mmol) in water (20 ml) was added. The reaction was stirred at 80° C. during 16 h. The solvent was evaporated and the product was dissolved in EtOAc and washed with brine. The organic layer was dried over anhydrous MgSO4 and concentrated in vacuum. The residue was purified by flash chromatography (eluent 20-40% EtOAc in hexane to give the title compound 26 (2.55 g, 61%) as a white solid. 1H-NMR (DMSO) δ: 7.74 (d, J=1.0 Hz, 1H), 7.71-7.70 (m, 1H), 7.65 (d, J=8.6 Hz, 1H), 7.44 (dd, J=8.6, 1.8 Hz, 1H), 5.31 (t, J=5.8 Hz, 1H), 4.59 (d, J=5.7 Hz, 2H), 4.35 (q, J=7.1 Hz, 2H); 1.34 (t, J=7.0, 3H).
Name
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step One
Name
Quantity
271 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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